molecular formula C22H25N3O4 B2361991 N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 2034311-70-9

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No. B2361991
CAS RN: 2034311-70-9
M. Wt: 395.459
InChI Key: DERXZLHZQKFTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Binge Eating

The study by Piccoli et al. (2012) explores the role of Orexin-1 Receptor (OX1R) mechanisms in compulsive food consumption using SB-649868, a dual OX1/OX2R antagonist, in a binge eating model in rats. The findings indicate a major role of OX1R mechanisms in binge eating, suggesting that selective antagonism at OX1R could represent a new pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Metabolism of N-Benzylphenethylamines

Šuláková et al. (2021) investigated the metabolic profile of 25CN-NBOMe, a novel psychedelic substance, revealing primary and secondary metabolic pathways that include O-demethylation, hydroxylation, and subsequent conjugation reactions. This study provides insight into the metabolism of novel substances, which can be crucial for the development of new therapeutic agents or understanding their toxicological profile (Šuláková et al., 2021).

Benzofuran Bioisosteres and Serotonin Receptors

Tomaszewski et al. (1992) synthesized benzofuran analogues of hallucinogens and evaluated their affinity for serotonin 5-HT2 and 5-HT1A receptors. The study suggests that benzofurans may be useful in designing serotonin receptor ligands, indicating potential applications in neurological research and drug development (Tomaszewski et al., 1992).

Pharmacokinetics and Toxicology of NBOMe Derivatives

Richter et al. (2019) conducted toxicokinetic studies on NBOMe analogues, providing valuable data for forensic and clinical toxicologists. This research is crucial for the identification of substances in cases of abuse/intoxication and for risk assessment purposes (Richter et al., 2019).

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-14-9-10-19(28-4)16(11-14)24-22(27)21(26)23-13-17(25(2)3)20-12-15-7-5-6-8-18(15)29-20/h5-12,17H,13H2,1-4H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERXZLHZQKFTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

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